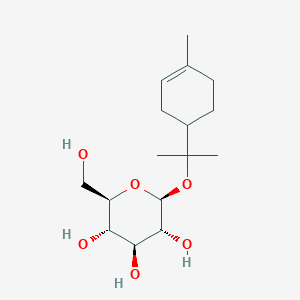

Terpineol-O-glucopyranoside

Description

Structure

3D Structure

Properties

CAS No. |

39015-85-5 |

|---|---|

Molecular Formula |

C16H28O6 |

Molecular Weight |

316.39 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yloxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H28O6/c1-9-4-6-10(7-5-9)16(2,3)22-15-14(20)13(19)12(18)11(8-17)21-15/h4,10-15,17-20H,5-8H2,1-3H3/t10?,11-,12-,13+,14-,15+/m1/s1 |

InChI Key |

NZNWCYFBFHHMLM-YQYZCKNZSA-N |

SMILES |

CC1=CCC(CC1)C(C)(C)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

CC1=CCC(CC1)C(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)OC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

alpha-terpineol-beta-D-O-glucopyranoside terpineol-O-glucopyranoside |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity

Distribution in the Plant Kingdom

The distribution of Terpineol-O-glucopyranoside is not as widespread as its aglycone, terpineol (B192494), but it has been identified in several distinct plant families and species.

Research has confirmed the presence of α-terpineol-β-D-O-glucopyranoside (also referred to as α-terpinyl-β-glucoside) and its racemic form, (±)-α-terpineol-β-D-O-glucopyranoside, in a variety of plants. researcher.life These findings are detailed in the table below.

| Plant Species | Family | Common Name |

| Psychotria malayana Jack | Rubiaceae | - |

| Acanthopanax koreanum | Araliaceae | Korean Eleuthero |

| Prunus armeniaca | Rosaceae | Apricot |

| Ipomoea batatas | Convolvulaceae | Sweet Potato |

| Ligularia alticola | Asteraceae | - |

| Saccocalyx satureioides | Lamiaceae | - |

| Ephedra sinica / intermedia / equisetina | Ephedraceae | Ephedra / Ma Huang |

This compound has been isolated from methanol (B129727) extracts of Acanthopanax koreanum leaves and identified in apricot fruits and sweet potatoes. It was also found in an ethyl acetate (B1210297) extract of Saccocalyx satureioides and as a characteristic non-alkaloidal constituent in Ephedra Herb sourced from Inner Mongolia. researcher.life

The accumulation of this compound occurs in various parts of the plant, depending on the species. Specific localizations that have been documented include:

Leaves : It has been isolated from the leaves of Psychotria malayana and Acanthopanax koreanum.

Fruits : The compound is present in apricot fruits.

Tubers : It has been identified in sweet potatoes.

Aerial Parts : Researchers have found it in the aerial parts of Ligularia alticola.

Stems : It is a known constituent of the terrestrial stems of Ephedra species. researcher.life

The storage of such water-soluble glycosides often occurs in compartments like the vacuole, which allows the plant to sequester these compounds until they are needed. oup.comencyclopedia.pub

The concentration and production of plant secondary metabolites, including terpenoid glycosides, are significantly influenced by both external and internal factors. mdpi.com Environmental stimuli such as light, temperature, and biotic stress can alter the expression of genes involved in terpenoid biosynthesis. mdpi.comresearchgate.net For instance, exposure to UV light and elevated temperatures often boosts the production of protective terpenoids. mdpi.com

While specific quantitative data on how these factors affect this compound accumulation is limited, related research provides strong indicators:

Habitat and Geography : The chemical profile of Ephedra herb, including its non-alkaloidal constituents like (±)-α-terpineol-β-D-O-glucopyranoside, has been shown to differ based on its habitat, with distinct compositions noted between plants collected in Inner Mongolia and Gansu. researcher.life

Soil Conditions and Agronomic Factors : Studies on Ephedra sinica have demonstrated that nutrient availability, such as potassium supply, influences the content of key metabolites. researcher.life Similarly, in high-altitude species like Ephedra gerardiana and Ephedra saxatilis, soil moisture was found to correlate with the content of certain metabolites. researcher.life

Developmental Stage : The timing of harvest can impact the concentration of chemical constituents in Ephedra sinica, suggesting that the accumulation of its metabolites varies with the plant's developmental stage. researcher.life

These findings support the principle that the accumulation of this compound is not static but is dynamically influenced by the plant's genetic makeup, developmental stage, and environmental conditions. nih.gov

Biosynthesis and Biotransformation Pathways

Precursor Pathways and Enzymatic Mechanisms in Planta

The biosynthesis of terpineol-O-glucopyranoside in plants is a multi-step process that relies on the coordinated action of several classes of enzymes and is subject to genetic regulation.

All terpenoids, including the terpineol (B192494) aglycone of this compound, are synthesized from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.gov Plants utilize two distinct pathways to produce these fundamental precursors: the mevalonate (B85504) (MVA) pathway located in the cytosol and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. mdpi.comnih.gov The MVA pathway begins with acetyl-CoA, while the MEP pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate. mdpi.com IPP and DMAPP are the universal C5 units that are condensed in a head-to-tail fashion to create the carbon skeletons of all terpenoids, from the C10 monoterpenes to more complex structures. mdpi.come3s-conferences.org

The direct precursor to monoterpenes is geranyl diphosphate (B83284) (GPP), a C10 molecule formed by the condensation of one molecule of IPP and one molecule of DMAPP. nih.gov This reaction is catalyzed by GPP synthase. nih.gov The conversion of GPP to the terpineol aglycone, most commonly α-terpineol, is facilitated by a class of enzymes known as monoterpene synthases (TPS). uniprot.orguniprot.org Specifically, α-terpineol synthase catalyzes the cyclization of GPP to form α-terpineol. uniprot.orguniprot.org The reaction mechanism involves the ionization of GPP to a geranyl cation, which then undergoes isomerization to a linalyl intermediate, enabling cyclization to an α-terpinyl cation. hebmu.edu.cn This cation is then captured by a water molecule to yield α-terpineol. hebmu.edu.cnuzh.ch Several α-terpineol synthases have been identified in various plant species, including Pinus banksiana and Magnolia grandiflora. uniprot.orguniprot.org

It is noteworthy that while GPP is the widely accepted substrate for most monoterpene synthases, some studies have indicated that its cis-isomer, neryl diphosphate (NPP), can also serve as a precursor for certain monoterpenes. plos.org

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the hydroxyl group of the terpineol aglycone. This reaction, known as glycosylation, is catalyzed by enzymes called UDP-glycosyltransferases (UGTs). oup.comnih.gov UGTs transfer a glucose moiety from an activated sugar donor, typically UDP-glucose, to the acceptor molecule, in this case, terpineol. nih.govjustia.com This process increases the water solubility and stability of the compound, and it is considered a mechanism for the compartmentalization and detoxification of metabolites within the plant cell. nih.govmdpi.com

Numerous plant UGTs have been shown to glycosylate a variety of monoterpenols, including α-terpineol. oup.comnih.gov For example, research on grapevines (Vitis vinifera) has led to the identification of VvGT7, a UDP-glucose:monoterpenol β-D-glucosyltransferase, which is involved in the glucosylation of monoterpenols. nih.gov Similarly, a UGT from peach (Prunus persica), PpUGT85A2, has demonstrated the ability to glycosylate α-terpineol, among other monoterpenes. oup.com The efficiency and substrate preference of these enzymes can vary significantly between different plant species and even among different alleles within the same species. nih.gov

The biosynthesis of this compound is tightly regulated at the genetic level. The expression of the genes encoding the biosynthetic enzymes, such as terpene synthases and UDP-glycosyltransferases, is often coordinated. umsl.edu This co-regulation can occur through gene clustering, where the genes for sequential steps in a pathway are located in close proximity on the chromosome, allowing for efficient transcriptional control. umsl.edu

Transcription factors, including those from the MYB, MYC, bHLH, NAC, ERF, and WRKY families, play a crucial role in regulating the expression of genes in the terpenoid biosynthesis pathways. nih.gov For instance, studies on grapevine have shown a correlation between the transcript levels of the α-terpineol synthase (a-TPS) gene and the accumulation of α-terpineol. tandfonline.com Furthermore, single nucleotide polymorphisms (SNPs) within the coding or regulatory regions of these biosynthetic genes can significantly impact enzyme activity and, consequently, the final concentration of the resulting compounds. tandfonline.com

Glycosyltransferase-Mediated Glucosylation of Terpineol (e.g., UDP-glycosyltransferases)

Microbial Biotransformation and Enzymatic Synthesis

Beyond in planta biosynthesis, microbial systems offer a promising avenue for the production of this compound. This approach involves leveraging the enzymatic machinery of microorganisms or using isolated enzymes for bioconversion.

A key strategy for the microbial production of this compound is the heterologous expression of plant glycosyltransferases in microbial hosts like Escherichia coli. oup.comacs.org This allows for the large-scale production of recombinant enzymes that can be used for in vitro synthesis or in whole-cell biotransformation systems. acs.org In whole-cell biotransformation, the microbial cells are engineered to express the desired glycosyltransferase. When the terpineol aglycone is supplied to the culture medium, the cells take it up and convert it into this compound, which is then often excreted back into the medium. acs.org

For example, a promiscuous glycosyltransferase from Bacillus licheniformis, YjiC, has been successfully expressed in E. coli and used for the whole-cell biotransformation of α-terpineol into its corresponding glucoside. acs.org This system demonstrated a 75.4% isolated yield of α-terpineol β-D-glucoside. acs.org Such microbial systems provide a controlled and potentially more efficient alternative to chemical synthesis or extraction from plant sources. acs.orgepo.org The optimization of culture conditions and the engineering of the microbial host's metabolic pathways can further enhance the yield and specificity of the biotransformation process. researchgate.net

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Organism | Reference |

|---|---|---|---|---|---|

| Monoterpene Synthase | α-terpineol synthase (TPS-Aterp) | Geranyl diphosphate | (-)-α-terpineol, (+)-α-terpineol | Pinus banksiana | uniprot.org |

| UDP-Glycosyltransferase | PpUGT85A2 | α-terpineol, UDP-glucose | α-terpineol glucoside | Prunus persica | oup.com |

| UDP-Glycosyltransferase | VvGT7 | Geraniol, Nerol, UDP-glucose | Geranyl/Neryl glucoside | Vitis vinifera | nih.gov |

| Glycosyltransferase | YjiC | α-terpineol, UDP-glucose | α-terpineol β-D-glucoside | Bacillus licheniformis | acs.org |

Microbial Conversion of Terpenoid Precursors to this compound Analogs

The microbial conversion of terpenoid precursors into their glycosylated forms, including this compound analogs, represents a significant area of biotechnological research. researchgate.netresearchgate.net This process, known as biotransformation, utilizes whole microbial cells or their enzymes to catalyze the attachment of sugar moieties to terpenoid molecules. researchgate.netnih.gov This glycosylation can alter the physicochemical properties of the parent terpenoid, often leading to increased water solubility, stability, and modified biological activity. researchgate.netmdpi.com

Microorganisms, including bacteria and fungi, are adept at producing a diverse array of enzymes, such as glycosyltransferases (GTs) and glycoside hydrolases (GHs), which are capable of catalyzing glycosylation reactions. researchgate.netmdpi.com In the context of this compound synthesis, these enzymes facilitate the transfer of a glucose molecule from an activated sugar donor, like UDP-glucose, to the hydroxyl group of a terpineol isomer. acs.org

A notable example of this is the use of a promiscuous Bacillus glycosyltransferase (YjiC) expressed in recombinant Escherichia coli. acs.org This system has been shown to effectively convert various monoterpenes, including α-terpineol, into their corresponding O-glucoside derivatives. acs.org The whole-cell biotransformation approach is advantageous as it leverages the host cell's native machinery to regenerate the necessary sugar donors, making the process more cost-effective for larger-scale production. acs.org

Fungi, particularly endophytic fungi, have also been identified as potent biocatalysts for terpenoid biotransformation. frontiersin.org For instance, certain fungal strains can transform monoterpenes like limonene (B3431351) into α-terpineol, which can then be a substrate for glycosylation. mdpi.com The biotransformation pathways within these microorganisms can be complex, sometimes involving initial oxidation or hydroxylation of the terpenoid precursor before the glycosylation step. nih.gov

The selection of the microbial strain and the specific terpenoid precursor is crucial in determining the final product. Different microorganisms exhibit varying substrate specificities and enzymatic activities, leading to the production of a range of this compound analogs. Research has demonstrated the conversion of various monoterpene alcohols into their glucosyl derivatives, highlighting the versatility of microbial systems in generating novel glycosylated compounds. acs.org

Table 1: Examples of Microbial Conversion of Terpenoid Precursors

| Microbial System | Terpenoid Precursor | Product | Key Enzyme Class | Reference |

| Recombinant E. coli expressing Bacillus YjiC | α-Terpineol | α-Terpineol β-D-glucoside | Glycosyltransferase | acs.org |

| Recombinant E. coli expressing Bacillus YjiC | Geraniol | Geraniol O-glucoside | Glycosyltransferase | acs.org |

| Recombinant E. coli expressing Bacillus YjiC | Citronellol | Citronellol O-glucoside | Glycosyltransferase | acs.org |

| Penicillium digitatum | D-Limonene | α-Terpineol | Monooxygenase/Hydratase | mdpi.com |

| Sphingobium sp. | R-(+)-Limonene | R-(+)-α-Terpineol | Not specified | nih.gov |

Optimization of Biocatalytic Processes for Research Production

The efficient production of this compound for research purposes necessitates the optimization of the biocatalytic process. nih.gov This involves fine-tuning various reaction parameters to maximize product yield, conversion efficiency, and process sustainability. mdpi.com Key factors that influence the efficacy of microbial biotransformation include the choice of microbial strain or enzyme, substrate concentration, pH, temperature, agitation, and media composition. nih.govmdpi.com

Statistical experimental designs, such as the Plackett-Burman design and Central Composite Design, are effective tools for screening and optimizing these variables. nih.gov For instance, in the biotransformation of R-(+)-limonene to R-(+)-α-terpineol by Sphingobium sp., optimization of pH, temperature, and substrate and biocatalyst concentrations was shown to significantly enhance production. nih.gov The optimal conditions were identified as a pH of 7.0 and a temperature of 28°C. nih.gov

The concentration of the terpenoid precursor is a critical parameter that often needs careful control due to potential cytotoxicity to the microbial cells. researchgate.net Strategies to mitigate this include the use of two-phase solvent systems or controlled feeding of the substrate. In the case of α-terpineol production by Sphingobium sp., using a 1:3 (v/v) ratio of organic to aqueous phases resulted in a higher concentration of the product. nih.gov

For whole-cell biotransformation systems, the induction of enzyme expression and the timing of substrate addition are crucial. In recombinant E. coli systems producing terpineol glucosides, cells are typically grown to a certain optical density before being induced with an agent like isopropyl β-d-1-thiogalactopyranoside (IPTG). acs.org The monoterpene substrate is then added, and the culture is incubated at a lower temperature (e.g., 20°C) to facilitate proper protein folding and enhance bioconversion. acs.org Supplementing the culture with additional glucose can also be beneficial to ensure a steady supply of the sugar donor for glycosylation. acs.org

The choice of solvent for dissolving the often water-insoluble terpenoid precursors can also impact the reaction. While dimethyl sulfoxide (B87167) (DMSO) is commonly used, its effect on enzyme activity and conversion rates needs to be evaluated for each specific system. acs.org

Table 2: Key Parameters for Optimization of this compound Production

| Parameter | Description | Importance | Example of Optimized Condition | Reference |

| Biocatalyst | Choice of microbial strain or purified enzyme. | Determines substrate specificity, reaction rate, and product profile. | Recombinant E. coli BL21 (DE3) harboring pET28-YjiC. | acs.org |

| pH | The acidity or alkalinity of the reaction medium. | Affects enzyme stability and activity, and cell viability. | pH 7.0 for α-terpineol production by Sphingobium sp. | nih.gov |

| Temperature | The operational temperature of the bioprocess. | Influences enzyme kinetics, cell growth, and substrate/product stability. | 28°C for α-terpineol production by Sphingobium sp. | nih.gov |

| Substrate Conc. | The concentration of the terpenoid precursor. | High concentrations can be toxic to cells; affects reaction kinetics. | 0.5 mM for monoterpene conversion in E. coli. | acs.org |

| Agitation | The rate of mixing of the reaction vessel. | Ensures homogeneity and improves mass transfer of substrates and oxygen. | 200 rpm for α-terpineol production by Sphingobium sp. | nih.gov |

| Media Composition | Nutrients and supplements in the growth/reaction medium. | Supports cell growth and provides necessary cofactors and energy sources. | Luria-Bertani broth with supplemental glucose. | acs.org |

| Inducer Conc. | Concentration of the agent used to trigger enzyme expression. | Optimizes the level of biocatalytic enzyme production. | 0.5 mM IPTG for inducing E. coli. | acs.org |

Advanced Methodologies for Isolation, Purification, and Structural Elucidation

Extraction and Prefractionation Techniques

The initial step in isolating Terpineol-O-glucopyranoside from a plant matrix is a carefully selected extraction method, followed by prefractionation to simplify the complex mixture.

Solvent-Based Extraction Approaches for Glycosidic Compounds

The extraction of terpenoid glycosides, such as this compound, relies on the selection of appropriate solvents to efficiently remove them from the plant material. atlantis-press.com Due to the glycosidic linkage to a sugar moiety, these compounds are more polar than their aglycone counterparts. atlantis-press.comnih.gov

Commonly, polar solvents or solvent-water mixtures are employed. For instance, 70% ethanol (B145695) is often used to extract polar compounds like terpenoid glycosides from plant roots. atlantis-press.com Other effective solvents include methanol (B129727), particularly in reflux extraction processes. mdpi.com The choice of solvent is critical; for example, a higher proportion of ethyl acetate (B1210297) in a hexane-ethyl acetate mixture will extract more polar terpenes. nih.gov The process often begins with grinding the plant material to increase the surface area for extraction. hielscher.com Maceration, a simple soaking technique, can be effective, though it may require a longer duration. nih.gov For instance, a study on chokeberry fruit utilized 50% ethanol with a solid-solvent ratio of 1:20 for efficient extraction of phenolic compounds. nih.gov

Following initial solvent extraction, a liquid-liquid extraction (LLE) or partitioning step is often performed to separate compounds based on their differential solubility in immiscible solvents. atlantis-press.com For example, an ethanol extract can be suspended in water and then partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. researchgate.net This helps to separate less polar compounds from the more polar glycosides, which tend to remain in the aqueous or more polar organic phases. atlantis-press.comresearchgate.net

| Extraction Parameter | Description | Source(s) |

| Solvents | Ethanol (e.g., 70%), Methanol, Hexane-Ethyl Acetate mixtures, Water | atlantis-press.commdpi.comnih.gov |

| Techniques | Maceration, Reflux, Soxhlet Extraction | mdpi.comnih.gov |

| Prefractionation | Liquid-Liquid Extraction (LLE) with solvents like petroleum ether, chloroform, ethyl acetate | atlantis-press.comresearchgate.net |

| Sample Preparation | Grinding of plant material to increase surface area | hielscher.com |

Solid-Phase Extraction (SPE) and Resin Adsorption for Selective Enrichment

Solid-phase extraction (SPE) is a valuable technique for the selective enrichment of target compounds from complex extracts. atlantis-press.comtandfonline.com This method utilizes a solid adsorbent (the stationary phase) to retain the compound of interest from the liquid sample (the mobile phase). tandfonline.com The choice of adsorbent is crucial and depends on the polarity of the target compound. For terpenoids, C18 cartridges are commonly used. acs.org

In a typical SPE procedure for terpenoid glycosides, the crude extract is loaded onto the SPE column. Less polar impurities can be washed away with a non-polar solvent, after which the desired glycosides are eluted with a more polar solvent. tandfonline.comacs.org For example, in the analysis of terpenoids in Baijiu, a Thermo C18 SPE column was optimized, and it was found that eluting with 1 mL of ultrapure water was optimal for retaining the target compounds. tandfonline.com

Resin adsorption, often using macroporous resins, is another effective method for the purification of glycosides. This technique separates molecules based on size and polarity. For instance, after initial extraction, an extract can be passed through a resin column to adsorb the target glycosides, which are then eluted with a suitable solvent, leaving behind many impurities. mdpi.com

High-Resolution Chromatographic Purification

Following initial extraction and enrichment, high-resolution chromatographic techniques are essential to separate this compound from other closely related compounds and to obtain a highly pure sample for structural analysis and further research.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, purification, and quantification of individual compounds from a complex mixture. nih.govidtdna.com For the purification of terpenoid glycosides, reversed-phase HPLC is frequently employed, typically using a C18 column. jfda-online.comisnff-jfb.com

The separation is based on the differential partitioning of compounds between the mobile phase and the stationary phase. A gradient elution is often used, where the composition of the mobile phase is changed over time to achieve better separation. jfda-online.com A common mobile phase for separating glycosides consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. jfda-online.comisnff-jfb.com For example, the separation of flavonol glycosides and terpene lactones from Ginkgo biloba was achieved using a mobile phase of 0.05% TFA in water and 0.05% TFA in methanol. jfda-online.com

| HPLC Parameter | Description | Source(s) |

| Stationary Phase | Reversed-phase C18 column | jfda-online.comisnff-jfb.com |

| Mobile Phase | Water/Methanol or Water/Acetonitrile gradients, often with acid modifiers (e.g., TFA, formic acid) | jfda-online.comisnff-jfb.com |

| Detection | UV detector, Mass Spectrometry (MS) | jfda-online.comisnff-jfb.com |

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC)

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating issues like irreversible adsorption of the sample. researchgate.net This makes it particularly suitable for the separation of natural products. researchgate.net High-Speed Countercurrent Chromatography (HSCCC) is a widely used form of CCC. akjournals.comd-nb.info

The selection of a suitable two-phase solvent system is the most critical step in developing a CCC separation method. researchgate.net The system must form two immiscible phases and the target compound should have a suitable partition coefficient (K) between the two phases. A variety of solvent systems have been used for the separation of terpene glycosides, such as ethyl acetate-n-butanol-methanol-water and n-hexane-ethyl acetate-methanol-water. akjournals.comd-nb.info For instance, two triterpene glycosides were successfully purified from a sea cucumber extract using a one-step HSCCC with a solvent system of ethyl acetate-n-butanol-methanol-water (2.4:2.6:0.2:4.8 v/v). akjournals.com

Centrifugal Partition Chromatography (CPC) operates on similar principles to CCC and has been used for the preparative-scale separation of compounds like patchouli alcohol. nih.gov

Preparative Chromatography for Obtaining Pure Research Material

While analytical HPLC is used for identification and quantification, preparative HPLC is employed to isolate larger quantities of a pure compound for structural elucidation and biological testing. mdpi.commdpi.com The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. mdpi.com

For example, in the isolation of terpene glycosides from Sanguisorba officinalis, after initial fractionation by silica (B1680970) gel column chromatography, preparative HPLC with a methanol-water mobile phase was used to obtain pure compounds. mdpi.com Similarly, column chromatography over silica gel is a fundamental preparative technique. researchgate.netjabscience.in A gradient elution with a solvent system of increasing polarity, such as hexane-ethyl acetate, is often used to separate fractions containing compounds of different polarities. jabscience.in These fractions are then often subjected to further purification by preparative HPLC. researchgate.netmdpi.com

Comprehensive Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. nih.govresearchgate.netbohrium.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete picture of the molecule's structure.

1D NMR Techniques:

¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum reveals characteristic signals for the protons of the terpineol (B192494) aglycone and the glucose moiety. For instance, the anomeric proton of the glucose unit typically appears as a doublet in a specific region of the spectrum, and its coupling constant can help determine the stereochemistry of the glycosidic bond. acs.org

¹³C NMR (Carbon-13 NMR): This method maps the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound will show distinct signals for each carbon atom, including those in the terpineol and glucose parts of the molecule. acs.org The chemical shift of the anomeric carbon is particularly important for confirming the nature of the glycosidic linkage. researchgate.net

2D NMR Techniques: To establish the precise connectivity of atoms, a series of 2D NMR experiments are utilized. These experiments correlate signals from different nuclei, allowing for a step-by-step assembly of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton networks within both the terpineol and glucose units.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). A key application in the analysis of this compound is to observe the correlation between the anomeric proton of the glucose and the carbon atom of the terpineol aglycone to which the sugar is attached, thus confirming the site of glycosylation. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the relative stereochemistry of the molecule.

Table 1: Illustrative NMR Spectroscopic Data for a this compound Derivative

| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, J in Hz) |

| Terpineol Moiety | ||

| 1 | 133.69 | |

| 2 | 121.40 | 5.32 (d, J = 5.1) |

| 3 | 31.05 | 2.15-1.63 (m) |

| 4 | 43.58 | 2.15-1.63 (m) |

| 5 | 25.10 | 2.15-1.63 (m) |

| 6 | 31.05 | 2.15-1.63 (m) |

| 7 | 26.88 | 1.60 (d, J = 3.1) |

| 8 | 70.79 | |

| 9 | 24.14 | 1.10 (d, J = 8.5) |

| 10 | 23.73 | 1.10 (d, J = 8.5) |

| Glucopyranoside Moiety | ||

| 1' | 97.49 | 4.28 (d, J = 7.7) |

| 2' | 74.11 | 3.22-2.95 (m) |

| 3' | 77.49 | 3.22-2.95 (m) |

| 4' | 70.76 | 3.22-2.95 (m) |

| 5' | 76.90 | 2.88 (dd, J = 8.8, 7.7) |

| 6' | 61.75 | 3.61 (dt, J = 11.6, 1.7), 3.42-3.31 (m) |

Note: The data presented is illustrative and based on a representative α-Terpineol β-D-glucoside. acs.org Actual chemical shifts and coupling constants may vary depending on the specific isomer and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. bohrium.com When coupled with a separation technique like liquid chromatography (LC), it becomes LC-MS, a cornerstone for the analysis of complex mixtures containing this compound. nih.govmdpi.com

High-Resolution Mass Spectrometry (HR-MS): This technique provides a highly accurate mass measurement of the parent ion, which allows for the determination of the molecular formula of this compound. bohrium.comacs.org

Tandem Mass Spectrometry (MS/MS): In MS/MS, the parent ion is isolated and then fragmented. mdpi.com The resulting fragmentation pattern provides valuable structural information. For this compound, a characteristic fragmentation pattern would involve the cleavage of the glycosidic bond, resulting in ions corresponding to the terpineol aglycone and the glucose moiety. This helps to confirm the identity of both components of the molecule. mdpi.commdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique is particularly useful for the analysis of this compound in plant extracts. mdpi.com The liquid chromatography step separates the different components of the extract, and the subsequent MS/MS analysis provides structural information for each separated compound. This allows for the identification and characterization of this compound even in the presence of many other related compounds.

Table 2: Illustrative Mass Spectrometry Data for a this compound Derivative

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M+Na]⁺ | 339.1783 | Sodium adduct of the intact molecule |

| [M-H]⁻ | 315.1449 | Deprotonated intact molecule |

| [Aglycone+H]⁺ | 155.1436 | Protonated terpineol moiety after glycosidic bond cleavage |

| [Aglycone-H₂O+H]⁺ | 137.1330 | Protonated terpineol moiety after loss of water |

| [Glucose-H]⁻ | 161.0455 | Deprotonated glucose moiety |

Note: The m/z values are illustrative and based on a representative α-Terpineol-O-glucopyranoside. acs.orgmdpi.com The exact fragmentation pattern and m/z values can vary depending on the ionization method and collision energy used.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. tubitak.gov.tr The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) groups of the glucose moiety and the terpineol aglycone, as well as C-O bonds of the ether linkage and the alcohol, and C-H bonds of the aliphatic and vinylic groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (parts of a molecule that absorb light). tubitak.gov.trkoreascience.kr this compound itself does not have a strong chromophore and would likely show only end absorption in the UV region. However, this technique can be useful to confirm the absence of other aromatic or highly conjugated compounds in a purified sample. acs.org

Chemical Synthesis and Derivatization Strategies for Academic Research

Total Synthesis Approaches for Terpineol-O-glucopyranoside and Stereoisomers

The total synthesis of this compound involves the formation of a glycosidic bond between the terpineol (B192494) aglycone and a glucose moiety. The primary challenge lies in controlling the stereochemistry at the anomeric center to selectively produce either the α- or β-glycoside.

Several classical and modern glycosylation methods can be applied to the synthesis of this compound. The choice of method often depends on the desired stereochemical outcome, the stability of the substrates, and the scalability of the reaction.

Koenigs-Knorr Method : This is a widely used method for forming glycosidic bonds. scholaris.ca It typically involves the reaction of a glycosyl halide (e.g., an acetylated glucopyranosyl bromide) with an alcohol (terpineol) in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide. scholaris.camdpi.com The use of a participating group, like an acetyl group at the C-2 position of the glucose donor, generally leads to the formation of a 1,2-trans-glycoside (in this case, the β-glucoside) through the formation of a stable dioxolenium ion intermediate. mdpi.com

Helferich Method : The Helferich method utilizes a glycosyl acetate (B1210297) as the glycosyl donor and a Lewis acid catalyst, such as stannic chloride or boron trifluoride etherate. mdpi.comuzh.ch This method can be advantageous as glycosyl acetates are often more stable and easier to handle than the corresponding halides. mdpi.com The stereochemical outcome can be influenced by the choice of catalyst, solvent, and reaction conditions, sometimes allowing for the selective synthesis of either α- or β-anomers. mdpi.com An improved Helferich procedure using boron trifluoride etherate in combination with a base has been shown to afford glycosides in moderate to excellent yields with high stereoselectivity. uzh.ch

Fischer Glycosylation : This method involves the direct reaction of an unprotected carbohydrate (glucose) with an alcohol (terpineol) under strong acid catalysis. researchgate.netbohrium.combeilstein-journals.orgnih.gov While simple in concept, Fischer glycosylation is an equilibrium process that typically yields a mixture of anomers (α and β) and isomers (pyranoside and furanoside forms). researchgate.netbohrium.com Longer reaction times generally favor the thermodynamically more stable product, which is often the α-anomer due to the anomeric effect. researchgate.net Given the potential for side reactions with the acid-sensitive terpineol aglycone, this method may be less suitable for achieving high yields of a single desired isomer.

The use of protecting groups is essential in the synthesis of this compound to ensure that the glycosidic bond forms selectively at the desired hydroxyl group of both the glucose donor and the terpineol acceptor. scholaris.cabeilstein-journals.org

On the glucose donor, hydroxyl groups are typically protected as esters (e.g., acetate, benzoate) or ethers (e.g., benzyl). mdpi.combeilstein-journals.org As mentioned, acyl-type protecting groups at the C-2 position can act as participating groups to direct the stereochemistry towards 1,2-trans products (β-glucosides). mdpi.com Non-participating ether protecting groups are often used when the formation of a 1,2-cis product (α-glucoside) is desired.

For the terpineol aglycone, which possesses a tertiary alcohol, protection might be necessary if other reactive functionalities were present on the molecule that could compete in the glycosylation reaction. However, in many glycosylation strategies, the alcohol of the aglycone is the intended nucleophile and remains unprotected. The key is the selective protection of the carbohydrate moiety to ensure a single hydroxyl group on the acceptor reacts with the activated anomeric center of the donor. scholaris.ca Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are also commonly used as protecting groups in carbohydrate chemistry due to their stability and ease of removal under specific conditions. beilstein-journals.orgfiveable.me

Stereoselective Glycosylation Methods (e.g., Koenigs-Knorr, Helferich, Fisher)

Semi-synthetic Modifications and Analog Generation

Semi-synthesis starts with the naturally occurring this compound or a closely related precursor to generate novel analogs. This approach is often more efficient than total synthesis for creating a library of related compounds for SAR studies.

Enzymes, particularly glycosyltransferases and glycosidases, offer a powerful tool for the synthesis and modification of glycosides with high regio- and stereoselectivity under mild reaction conditions.

Glycosyltransferases : UDP-glycosyltransferases (UGTs) catalyze the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to an acceptor molecule like terpineol. Current time information in Bangalore, IN. Research has identified UGTs from various plants that can glycosylate monoterpene alcohols, including α-terpineol. Current time information in Bangalore, IN. This enzymatic approach allows for the clean formation of specific glycosidic linkages, often yielding the β-glucoside.

Glycosidases : In a reverse-hydrolysis or transglycosylation reaction, glycosidases can be used to form glycosidic bonds. researchgate.net For instance, β-glucosidases can catalyze the transfer of glucose from a donor like cellobiose (B7769950) to terpineol. beilstein-journals.org However, the efficiency of this reaction can be variable, and some studies have noted that tertiary alcohols like α-terpineol may be poor acceptors in transglycosylation reactions catalyzed by certain enzymes. beilstein-journals.org

To explore the structure-activity relationships of this compound, chemical modifications can be made to either the sugar moiety or the terpene aglycone. This allows researchers to probe which structural features are essential for biological activity. nih.govresearchgate.net

Modification of the Glucose Moiety : The free hydroxyl groups on the glucose part of the molecule can be functionalized. For example, acylation or etherification can be performed to generate a series of esters or ethers. These modifications alter the lipophilicity and hydrogen-bonding capacity of the molecule, which can have a significant impact on its biological interactions. researchgate.net

Modification of the Terpene Aglycone : The terpene skeleton can be modified prior to glycosylation. For instance, analogs of terpineol with different substitution patterns or altered ring structures could be synthesized and then glycosylated. nih.gov This strategy helps to determine the importance of the aglycone's shape and electronic properties for its activity. The generation of such derivatives is crucial for creating SAR probes to identify the key pharmacophore. rsc.org

Enzymatic Semisynthesis for Diverse Glycoforms

Synthesis of Isotope-Labeled this compound for Metabolic Tracking Research

Isotope-labeled compounds are invaluable tools for studying the metabolism, distribution, and mechanism of action of molecules in biological systems. nih.govbitesizebio.com Stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are commonly used. nih.govnih.gov

The synthesis of isotope-labeled this compound can be achieved by incorporating an isotope in either the terpineol or the glucose precursor.

Labeled Glucose : Commercially available ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose) can be used as the starting material for the glycosyl donor. nih.gov Following protection and activation, it can be coupled with unlabeled terpineol using the chemical methods described in section 5.1.1. The resulting terpineol-O-[¹³C]-glucopyranoside can be used to trace the metabolic fate of the sugar portion of the molecule within an organism.

Labeled Terpineol : The synthesis of an isotopically labeled terpineol aglycone would be the first step. This can be achieved by using labeled starting materials in the chemical synthesis of terpineol. For example, incorporating ²H or ¹³C labels can be accomplished through specific reactions during the construction of the terpene skeleton. nih.gov This labeled terpineol can then be glycosylated with an unlabeled glucose donor. The resulting [²H]- or [¹³C]-terpineol-O-glucopyranoside allows researchers to track the aglycone's journey through metabolic pathways. bitesizebio.com

These isotope-labeled probes, once administered to a biological system, can be tracked and quantified using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing detailed insights into metabolic flux and pathway engagement. nih.govbitesizebio.com

Mechanistic Investigations of Biological Activities in Model Systems Excluding Clinical Human Data

Antimicrobial Research (e.g., against bacteria, fungi, viruses in in vitro and non-human in vivo models)

The glycosylation of monoterpenes like terpineol (B192494) can influence their biological activities. Studies have evaluated the antimicrobial potential of terpineol glucosides against a spectrum of pathogenic microbes.

Research into the antibacterial effects of α-Terpineol β-d-glucopyranoside has demonstrated its activity against various human pathogens. A 2019 study synthesized several monoterpene O-glucosides and tested their efficacy against sixteen different Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. researchgate.net The glucosylated derivatives, including α-Terpineol β-d-glucopyranoside, showed notable antibacterial activity, for which the minimum inhibitory concentration (MIC) values were determined. researchgate.net

The precise antibacterial mechanisms of Terpineol-O-glucopyranoside are not extensively detailed in the literature; however, the mechanisms of its aglycone, α-terpineol, have been studied. The primary antibacterial action of α-terpineol is attributed to its ability to disrupt bacterial cell membranes. colab.ws In vitro studies on Escherichia coli treated with α-terpineol revealed significant morphostructural changes, including decreased cell size, an irregular shape, condensed cytoplasm, and plasmolysis. scielo.br These observations suggest that α-terpineol exerts its bactericidal effect by directly damaging the bacterial cell structure. scielo.br It is plausible that its glucoside derivatives share or possess modified versions of this membrane-disrupting capability.

Table 1: Minimum Inhibitory Concentration (MIC) of α-Terpineol and its Glucoside Against Selected Bacteria

| Compound | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| α-Terpineol | E. coli | 780 | scielo.br |

| α-Terpineol | S. aureus | 3130 | scielo.br |

| α-Terpineol β-d-Glucoside | S. aureus (KCTC 1621) | >1000 | researchgate.net |

| α-Terpineol β-d-Glucoside | S. aureus (CCARM 3008) | 500 | researchgate.net |

| α-Terpineol β-d-Glucoside | E. coli (KCTC 1682) | >1000 | researchgate.net |

Note: MIC values from different studies may not be directly comparable due to variations in methodology.

The antifungal properties of α-terpineol, the aglycone of this compound, have been well-documented, particularly against postharvest fungi like Aspergillus species. The primary mechanism involves the disruption of cellular integrity. nih.gov Studies using electron microscopy have shown that α-terpineol induces severe damage to fungal structures, causing leakage of cytoplasm and significant distortions of hyphae and spores. nih.gov This disruptive action on the cell membrane is considered a key contributor to its antifungal efficacy. nih.gov In comparative studies, α-terpineol was found to be one of the most effective components of tea tree oil, exhibiting stronger antifungal activity than the complete oil by causing greater damage to the cytomembrane and interfering with fungal metabolic pathways. nih.govlifestylematrix.com While these findings pertain to α-terpineol, they provide a foundational understanding of the potential mechanisms for its glycoside derivatives.

Currently, there is a lack of specific research on the antiviral effects of this compound. However, its parent compound, α-terpineol, has been investigated for its activity against several viruses. In vitro studies have shown that α-terpineol can inhibit the infectivity of enveloped viruses such as Herpes Simplex Virus type 1 (HSV-1), avian influenza (H5N1) virus, and human coronavirus 229E. nih.govresearchgate.netgreentech.fr The principal mode of action appears to be the direct inactivation of free virus particles, thereby preventing infection. researchgate.netresearchgate.net For HSV-1, α-terpineol exhibited a high selectivity index, indicating potent antiviral activity with low cytotoxicity. researchgate.net Another study demonstrated that α-terpineol effectively suppressed human coronavirus 229E during both the adsorption and replication stages in cell culture. greentech.fr These findings for α-terpineol suggest a potential area for future investigation into its glycosylated forms.

Antifungal Mechanisms: Cellular Disruption, Ergosterol Synthesis Inhibition

Antioxidant and Radical Scavenging Capabilities (in in vitro and cellular assays)

The antioxidant potential of this compound and its derivatives has been explored in various assay systems, often yielding results that differ from the aglycone, α-terpineol.

Direct antioxidant assays measure the ability of a compound to scavenge free radicals. Studies on terpineol glycosides have shown varied results. For instance, (4S)-α-terpineol 8-O-β-D-glucopyranoside, isolated from Acanthopanax koreanum, exhibited only weak scavenging capacity against intracellular reactive oxygen species (ROS). cabidigitallibrary.org In contrast, a galloylated derivative, (4S)-α-terpineol 8-O-β-D-(6-O-galloyl)glucopyranoside, demonstrated radical-scavenging activity against the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical.

The aglycone, α-terpineol, has also been tested extensively. While some studies using the DPPH assay reported very low antioxidant activity, its performance in the Oxygen Radical Absorbance Capacity (ORAC) assay was comparable to that of commercial antioxidants. This highlights the importance of the assay method in evaluating antioxidant potential.

Direct Radical Scavenging Assays (e.g., DPPH, ABTS, ORAC)

Anti-inflammatory and Immunomodulatory Research (in non-human cellular or animal models)

This compound, often studied as part of essential oil extracts or in its aglycone form, α-terpineol, has demonstrated notable anti-inflammatory and immunomodulatory effects in various preclinical models.

Inhibition of Inflammatory Mediators (e.g., cytokines, nitric oxide)

Research has shown that α-terpineol, the aglycone of this compound, can suppress the production of key inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated macrophages, α-terpineol significantly reduced the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). chemfaces.comresearchgate.net It has also been observed to decrease the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), which are crucial molecules in the inflammatory cascade. researchgate.netnih.gov For instance, in LPS-stimulated RAW264.7 macrophage cells, berry volatile extracts containing α-terpineol inhibited the overproduction of NO, prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), IL-6, and TNF-α. mdpi.com Similarly, cranberry volatile extracts, with α-terpineol as a major component, demonstrated a significant reduction in NO levels in LPS-stimulated macrophage cells. uark.edu

Signaling Pathway Modulation (e.g., NF-κB, MAPK)

The anti-inflammatory effects of α-terpineol are linked to its ability to modulate key intracellular signaling pathways. A primary target is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of genes involved in inflammation and immune responses. iiarjournals.orgnih.gov Studies have demonstrated that α-terpineol can inhibit the translocation of NF-κB into the nucleus in a dose-dependent manner, thereby down-regulating the expression of NF-κB-related genes like IL-1β. iiarjournals.orgnih.gov This inhibition of the NF-κB pathway is a proposed mechanism for its anti-inflammatory and potential anti-tumor activities. iiarjournals.org

Furthermore, α-terpineol has been shown to interfere with the mitogen-activated protein kinase (MAPK) signaling pathways, including the p38 and ERK pathways. chemfaces.comnih.gov The modulation of these pathways contributes to the suppression of inflammatory mediator production in macrophages. chemfaces.comnih.gov The activation of NF-κB and MAPK pathways is crucial for inducing the expression of inflammatory genes and the subsequent secretion of immune molecules like NO, TNF-α, and IL-6. frontiersin.org By inhibiting these pathways, α-terpineol effectively dampens the inflammatory response.

Enzyme Inhibitory and Modulatory Activities (in biochemical assays)

This compound and its aglycone have been investigated for their ability to inhibit various enzymes involved in different biological pathways.

Glycosidase Inhibition (e.g., α-glucosidase)

α-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. brieflands.com this compound, also known as α-terpinyl-β-D-glucopyranoside, has been identified as an α-glucosidase inhibitor. nih.govmdpi.com In a study investigating inhibitors from Psychotria malayana leaves, α-terpinyl-β-glucoside was identified as one of the active compounds. mdpi.com The inhibitory activity of plant extracts containing terpene compounds against α-glucosidase has been well-documented. researchgate.netnih.gov For example, essential oils rich in terpenes have shown significant α-glucosidase inhibitory activity. brieflands.comimist.ma Molecular docking studies have further supported the potential of α-terpineol to bind to and inhibit the α-glucosidase enzyme. mdpi.com

Table 1: α-Glucosidase Inhibitory Activity of Terpene-Containing Extracts

Cholinesterase Inhibition (e.g., acetylcholinesterase)

Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease. wikipedia.orgeco-vector.com Terpenoids, as a class of compounds, have been identified as potential cholinesterase inhibitors. nih.gov Studies on essential oils containing α-terpineol have reported inhibitory activity against acetylcholinesterase (AChE). researchgate.netresearchgate.net For instance, essential oils from Melaleuca alternifolia, which contains α-terpineol, exhibited acetylcholinesterase inhibition. researchgate.net While direct studies on this compound are limited, the activity of its aglycone and related terpenes suggests a potential role in cholinesterase modulation.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Terpene-Containing Essential Oils

Other Enzyme Systems Relevant to Biological Pathways (e.g., tyrosinase, xanthine (B1682287) oxidase)

This compound and related compounds have been evaluated for their effects on other enzyme systems. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications. nih.gov Essential oils containing α-terpineol have shown anti-tyrosinase activity. imist.ma

Xanthine oxidase (XO) is an enzyme involved in purine (B94841) metabolism, and its inhibition is a strategy for treating gout. nih.gov While direct evidence for this compound is scarce, various plant extracts containing terpenoids have demonstrated XO inhibitory activity. researchgate.netmyfoodresearch.com For example, an essential oil from Clinopodium nepeta subsp. ascendens, containing a derivative of α-terpineol, showed potent inhibition of xanthine oxidase. imist.ma

Table 3: Inhibition of Other Enzyme Systems by Terpene-Containing Extracts

Receptor Binding and Ligand Interactions (in molecular and cellular models)

Studies in molecular and cellular models have primarily explored the interactions of terpineol, the active form of this compound, with various receptor systems.

While this compound itself is non-volatile, its aglycone, α-terpineol, is a significant aroma compound. wikipedia.org Research using a machine learning model of human odor perception, known as the principal odor map (POM), has shown that the model can effectively predict odor-evoked receptor and neural responses for various organisms. nih.gov The co-occurrence of compounds like α-terpineol and citronellal (B1669106) in natural sources such as orange peels may reinforce olfactory plasticity in the brain, suggesting a basis for how the olfactory system learns and categorizes complex scents. nih.gov

The aglycone terpineol has been shown to interact with multiple receptor systems beyond olfaction. Molecular docking models and in-vivo animal studies have identified potential interactions with cannabinoid and dopamine (B1211576) receptors. nih.gov

Cannabinoid and Dopamine Receptors: Molecular modeling suggests that cannabinoid receptors CB1 and CB2 are promising targets for terpineol. nih.gov Studies indicate that the antidepressant-like effects of terpineol are modulated by its interaction with CB1, CB2, and dopamine D2 receptors. nih.govthieme-connect.com

Insect Octopamine (B1677172) Receptors: In insect models, α-terpineol has been found to suppress the binding of octopamine to its receptors (OA receptors). nih.gov This interaction is a key mechanism behind its insecticidal properties.

GABAergic System: Terpenoids, the class of compounds to which terpineol belongs, are known to modulate the GABAergic system, a primary target for anxiolytic effects. thieme-connect.comnih.gov Linalool, another monoterpene alcohol, targets GABAergic transmission at the benzodiazepine (B76468) receptor. thieme-connect.com

Table 1: Receptor Interactions of Terpineol in Model Systems This table is interactive. Click on the headers to sort.

| Compound | Receptor System | Model System | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Terpineol | Cannabinoid (CB1, CB2) | Molecular Docking / Mouse Model | Potential binding, modulation of antidepressant-like effects. | nih.gov, thieme-connect.com |

| Terpineol | Dopamine (D2) | Molecular Docking / Mouse Model | Potential binding, modulation of antidepressant-like effects. | nih.gov, thieme-connect.com |

| α-Terpineol | Octopamine (OA) | Insect Models | Suppression of octopamine binding. | nih.gov |

| α-Terpineol | Acetylcholinesterase (AChE) | Insect Models | Inhibition of AChE activity. | nih.gov |

Olfactory Receptor Activation and Perception Research

Phytotoxicity and Plant Growth Regulatory Effects (in plant models)

The release of terpineol from its glucoside precursor is a key aspect of its role in plant-plant interactions and defense.

Allelopathy is a biological phenomenon where one plant influences others through the release of chemical compounds. mdpi.com Terpenoids, released from plants through volatilization, root exudates, or the decomposition of litter, are a major class of these allelochemicals. mdpi.com These compounds can alter soil properties and affect the growth of neighboring plants. frontiersin.org The phytotoxic effects of these released chemicals can be influenced by soil microbial communities, which can degrade the compounds and potentially reduce their impact in a natural setting. science.gov

Volatile compounds from tomato plants, including α-terpineol and β-terpineol, have been identified as allelochemicals that can inhibit the growth of nearby plants. researchgate.net This demonstrates the ecological role of terpineol as a mediator of plant-plant competition.

Terpineol has demonstrated significant phytotoxic effects on the early life stages of plants.

Seed Germination and Seedling Growth: Essential oils containing α-terpineol as a major constituent have shown strong inhibitory effects on the seed germination of various species, including Lactuca sativum (lettuce) and Portulaca oleracea. mdpi.com Volatiles from tomato, including β-terpineol, were found to inhibit seed germination of Amaranthus mangostanus. researchgate.net Studies have shown that the inhibition of both seed germination and root growth is often dose-dependent. researchgate.netmdpi.com

Plant Pathogen Resistance: Secondary metabolites produced by plants, including terpenoids, play a role in defending against pathogens. mdpi.com These compounds can have fungicidal or fungistatic effects and can also act as elicitors, triggering broader defense responses in the plant. mdpi.com Phenolic compounds, another class of secondary metabolites, are known to inhibit the sporulation and germination of pathogenic fungi. mdpi.com The application of plant extracts containing these compounds can induce resistance in other plants. scielo.br

Table 2: Phytotoxic Effects of Terpineol on Target Plant Species This table is interactive. Click on the headers to sort.

| Active Compound(s) | Source Plant (Example) | Target Plant | Observed Effect | Reference(s) |

|---|---|---|---|---|

| α-Terpineol, Linalool, etc. | Salvia sclarea (Clary Sage) | Lactuca sativum (Lettuce), Portulaca oleracea | Strong inhibition of seed germination. | mdpi.com |

| α-Terpineol, β-Terpineol | Lycopersicon esculentum (Tomato) | Lactuca sativa, Vitis species | Inhibition of germination and seedling growth. | researchgate.net |

| β-Terpineol, Linalool, etc. | Lycopersicon esculentum (Tomato) | Amaranthus mangostanus | Inhibition of seed germination. | researchgate.net |

Allelopathic Interactions and Ecological Role

Insecticidal, Repellent, and Antifeedant Activities (in insect models)

Monoterpenes, including the isomers of terpineol, are well-documented for their wide range of biological activities against insect pests, positioning them as potential alternatives to synthetic insecticides. nih.gov Their modes of action are diverse, encompassing direct toxicity, repellency, and feeding deterrence.

Insecticidal Activity: (-)-4-Terpineol, isolated from the essential oil of Artemisia lavandulaefolia, demonstrated significant contact and fumigant toxicity against the diamondback moth, Plutella xylostella. nih.govmdpi.com The lethal effect was associated with the inhibition of several key enzymes in the adult insects, including glutathione (B108866) S-transferase (GST), catalase (CAT), acetylcholinesterase (AChE), and Na+/K+-ATPase. nih.govmdpi.com α-Terpineol has also shown insecticidal effects against various other pests. nih.gov

Repellent and Antifeedant Activities: Many monoterpenes possess strong repellent and antifeedant characteristics. nih.gov However, the effect can be species-specific. For instance, while often acting as a repellent, α-terpineol can also act as an attractant for the large pine weevil, Hylobius abietis.

Mechanisms of Action on Insect Nervous Systems (e.g., acetylcholinesterase, Na+/K+-ATPase inhibition)

The precise mechanisms through which this compound exerts its biological effects on the insect nervous system have not been extensively studied directly. However, significant insights can be drawn from research on its aglycone form, terpineol, and other related monoterpenoids. The neurotoxic effects of these compounds are a primary focus of investigation for their insecticidal properties. nih.govijfmr.com

The neurotoxicity of essential oil components, such as terpineol, often manifests as agitation, hyperactivity, paralysis, and eventual knockdown of the insect. mdpi.com This suggests a direct impact on the nervous system. Two key enzymes in the insect nervous system, acetylcholinesterase (AChE) and Na+/K+-ATPase, have been identified as potential targets for monoterpenoids.

Acetylcholinesterase (AChE) Inhibition:

Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death. Several monoterpenoids have been shown to inhibit AChE, and it is considered a potential mode of action for their insecticidal activity. nih.govresearchgate.netpensoft.netpensoft.net For instance, in-silico studies on α-terpineol have shown its potential to bind to and inhibit the AChE of the agricultural pest Spodoptera litura. researchgate.net However, it is worth noting that the correlation between in-vitro AChE inhibition and in-vivo toxicity for monoterpenoids is not always direct, suggesting other mechanisms may also be at play. researchgate.net

Na+/K+-ATPase Inhibition:

The sodium-potassium pump (Na+/K+-ATPase) is a vital transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the nerve cell membrane. This gradient is essential for nerve impulse transmission. Inhibition of this enzyme disrupts the ionic balance, leading to impaired nerve function and can be lethal to the insect. mdpi.com

While direct studies on this compound are lacking, research on a related compound, (-)-4-terpineol, demonstrated significant inhibitory activity against both AChE and Na+/K+-ATPase in the diamondback moth, Plutella xylostella. mdpi.com The study observed that treatment with (-)-4-terpineol led to a significant decrease in Na+/K+-ATPase activity, which correlated with the observed neurotoxic symptoms and mortality. mdpi.com Similarly, terpinen-4-ol, an isomer of terpineol, has been shown to inhibit Na+/K+-ATPase activity in the housefly, Musca domestica, suggesting this enzyme is a likely target for this class of compounds. researchgate.net Cardenolides, which are steroid glycosides, are well-known inhibitors of Na+/K+-ATPase and are toxic to most insects. scribd.comresearchgate.netnih.gov

The following table summarizes the inhibitory effects of terpineol isomers on these key enzymes in different insect species.

| Compound | Enzyme | Insect Species | Observed Effect |

| (-)-4-Terpineol | Acetylcholinesterase (AChE) | Plutella xylostella | Significant inhibition |

| (-)-4-Terpineol | Na+/K+-ATPase | Plutella xylostella | Significant inhibition |

| Terpinen-4-ol | Na+/K+-ATPase | Musca domestica | Strong inhibition |

Potential as a Target for Bioinsecticide Research

The characteristics of this compound and its aglycone, terpineol, position them as promising candidates for the development of novel bioinsecticides. Terpenes, in general, are recognized for their potential as bioinsecticides due to their low environmental persistence and lower toxicity to mammals compared to synthetic pesticides. scielo.br

The neurotoxic action of terpineol on key insect enzymes like AChE and Na+/K+-ATPase provides a solid foundation for its potential as an insecticidal active ingredient. mdpi.comresearchgate.net The dual-target action on both enzymes, as seen with (-)-4-terpineol, is particularly advantageous as it can reduce the likelihood of insects developing resistance. mdpi.com

The role of the glucoside moiety in this compound is an area of significant interest for bioinsecticide research. While glycosylation generally increases the water solubility of a compound, which could be beneficial for formulation, its effect on insecticidal activity can vary. In some cases, the sugar molecule can enhance the toxicity of the parent compound. For example, studies on flavonoid glycosides have shown them to be more toxic against the larvae of Spodoptera litura than their non-glycosylated counterparts. mdpi.com This suggests that this compound could potentially exhibit enhanced or modified activity compared to terpineol alone.

Furthermore, the development of bioinsecticides from plant-derived compounds like this compound aligns with the growing demand for sustainable and environmentally friendly pest management strategies. nih.gov The insecticidal properties of terpineol and related compounds have been demonstrated against a range of pests, including agricultural and stored product insects. nih.govresearchgate.net For instance, α-terpineol has been highlighted for its potential use in bioinsecticide formulations against pests like Spodoptera litura. researchgate.net The investigation into the specific activity and mode of action of the glycosylated form, this compound, is a logical next step in harnessing its full potential for agricultural applications.

Structure Activity Relationship Sar Studies and Computational Modeling

Elucidation of Key Structural Determinants for Biological Activity

Importance of the Glucopyranoside Moiety for Solubility, Stability, and Bioavailability

The attachment of a glucopyranoside unit to a terpene, such as terpineol (B192494), is a common strategy in nature to modify the physicochemical properties of the parent molecule. researchgate.net This glycosylation has profound implications for the compound's solubility, stability, and ultimately, its bioavailability.

The sugar moiety significantly increases the water solubility of the otherwise lipophilic terpineol. This enhanced aqueous solubility is crucial for the transport of the molecule within biological systems. In drug design, the covalent attachment of a sugar moiety can be a deliberate strategy to improve a drug candidate's pharmacokinetic profile. acs.org

Furthermore, the glucopyranoside can protect the terpineol aglycone from metabolic degradation, thereby increasing its stability and prolonging its circulation time in the body. The hydrophilic nature of the sugar can also influence how the molecule interacts with cell membranes and transport proteins, which are key determinants of its bioavailability. The orientation and configuration of the sugar residue can be critical for optimal activity. nih.gov

Role of the Terpineol Aglycone Structure and Stereochemistry

The terpineol portion of the molecule, known as the aglycone, is the primary determinant of the compound's intrinsic biological activity. mdpi.comiosrjournals.org Terpineol itself, a monocyclic monoterpene alcohol, exhibits a wide range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.netatamanchemicals.comresearchgate.net The specific isomer of terpineol (alpha-, beta-, or gamma-) and its stereochemistry (the spatial arrangement of its atoms) are critical for its biological function. atamanchemicals.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. researchgate.netnih.gov

For terpenoids and their glycosides, QSAR studies have been employed to understand the structural requirements for various biological activities, such as anticonvulsant and neuroprotective effects. researchgate.netresearchgate.net These studies typically involve calculating a set of molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net By correlating these descriptors with the observed biological activity, a predictive model can be developed.

While specific QSAR studies solely focused on terpineol-O-glucopyranoside are not extensively documented in publicly available literature, the principles derived from QSAR studies on other terpene glycosides are applicable. For example, research on other terpene derivatives has shown that lipophilicity and specific structural features of the terpene core are major contributors to their biological activity. researchgate.netresearchgate.net

Table 1: Key Molecular Descriptors in QSAR Studies of Terpenoids

| Descriptor Class | Specific Examples | Relevance to Biological Activity |

| Topological | Molecular Connectivity Indices | Describes the size and branching of the molecule. |

| Geometric | Molecular Surface Area, Molecular Volume | Relates to the shape and steric interactions of the molecule. |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with biological targets. |

| Lipophilicity | LogP | Influences membrane permeability and transport. |

This table is a representative example and not exhaustive.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a three-dimensional view of how a ligand, such as this compound, interacts with its biological target at an atomic level. japsonline.combepls.com These methods are invaluable for understanding the mechanism of action and for designing new inhibitors or modulators.

Prediction of Binding Modes with Enzymes and Receptors

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. researchgate.net This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. nih.govjapsonline.com

For instance, molecular docking studies have been used to investigate the binding of terpineol and its derivatives to various enzymes, including α-glucosidase and matrix metalloproteinases. researchgate.netimist.mamdpi.com These studies have revealed that the hydroxyl group of the terpineol moiety often forms crucial hydrogen bonds with amino acid residues in the active site, while the hydrophobic ring structure engages in favorable interactions with nonpolar regions of the protein. nih.govresearchgate.net The glucopyranoside moiety can also form hydrogen bonds with the target, further anchoring the ligand in the binding pocket. mdpi.com

Table 2: Predicted Binding Interactions of Terpineol Derivatives from Molecular Docking Studies

| Target Enzyme | Key Interacting Residues (Example) | Type of Interaction | Reference |

| α-Glucosidase | ASP, GLU, HIS | Hydrogen Bonding, Hydrophobic | mdpi.com |

| Matrix Metalloproteinase-3 (MMP-3) | TYR, LEU, ALA | Hydrogen Bonding, Hydrophobic | researchgate.net |

| Aromatase | PHE, ILE, ALA | Hydrophobic, Pi-Alkyl | japsonline.com |

This table provides examples of interacting residues and is not specific to this compound but to related terpineol derivatives.

Conformational Analysis and Stability Studies

While molecular docking provides a static picture of the binding event, molecular dynamics simulations can simulate the movement of the ligand and the target over time. This allows for a more dynamic and realistic assessment of the binding stability and the conformational changes that may occur upon ligand binding. chemrxiv.org

Conformational analysis of terpene glycosides is important for understanding how the flexible sugar moiety and the terpineol core orient themselves to achieve the most stable and biologically active conformation. chemrxiv.orgnih.govmdpi-res.com These studies can reveal the preferred spatial arrangement of the molecule in solution and in the bound state, providing valuable information for the design of conformationally constrained analogues with improved activity.

Analytical Quantification and Detection Methodologies in Research

Chromatographic Quantification Techniques

Chromatography is the cornerstone for the separation, identification, and quantification of Terpineol-O-glucopyranoside. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, whether it is precise quantification or identification within a complex mixture.

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing non-volatile compounds like glycosides. mdpi.com When coupled with a Ultraviolet (UV) or Diode Array Detector (DAD), it allows for the quantification of compounds that absorb UV light. However, this compound lacks a strong, distinctive chromophore, which presents a challenge for sensitive detection. nih.gov

To overcome this, analysis is often performed at low wavelengths, typically around 200-210 nm, where the glycosidic bond and the aglycone may show some absorbance. nih.govtandfonline.com The DAD offers an advantage over a single-wavelength UV detector by acquiring spectra across a range of wavelengths, which can help in assessing peak purity and tentative identification. science.gov For accurate quantification, a calibration curve is prepared using an isolated and purified this compound standard. nih.gov Despite its limitations in sensitivity for this specific compound, HPLC-UV/DAD is valued for its robustness, cost-effectiveness, and widespread availability in analytical laboratories. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of this compound, especially in complex biological matrices like grape juice or plant extracts. nih.govanzsms.org These methods offer superior sensitivity and selectivity compared to HPLC-UV/DAD. Ultra-High-Performance Liquid Chromatography (UPLC) is often used to achieve better resolution and faster analysis times. nih.govfrontiersin.org

In LC-MS, the compound is first separated chromatographically and then ionized, typically using electrospray ionization (ESI), before being detected by the mass spectrometer. frontiersin.org The mass spectrometer provides a mass-to-charge ratio (m/z) that is highly specific to the molecule. For this compound, this allows for clear identification even in the presence of co-eluting interfering compounds.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific parent ion corresponding to this compound is selected and fragmented, and the resulting daughter ions are detected. nih.gov This fragmentation pattern is unique and serves as a structural fingerprint, confirming the compound's identity and enabling highly accurate quantification, often through stable isotope dilution analysis. nih.gov LC-MS/MS is the method of choice for profiling and quantifying terpene glycosides in complex samples like grapes and wine. mdpi.comresearchgate.net

Gas Chromatography (GC) is a high-resolution technique ideal for analyzing volatile compounds. tesisenred.net this compound itself is non-volatile and cannot be directly analyzed by GC. Therefore, an indirect method involving a hydrolysis step is required to liberate the volatile aglycone, α-terpineol. researchgate.netresearchgate.net

The hydrolysis can be achieved either through acid catalysis or, more commonly, through enzymatic action using a β-glucosidase. researchgate.netoup.com Enzymatic hydrolysis is generally preferred as it is conducted under milder conditions, minimizing the risk of creating artifacts or rearranging the terpene structure, which can occur with acid hydrolysis. researchgate.net

After hydrolysis, the freed α-terpineol is extracted from the sample, often using solid-phase microextraction (SPME), and injected into the GC system. nih.gov It is then detected by a Flame Ionization Detector (FID) for quantification or by a Mass Spectrometer (MS) for both quantification and definitive identification based on its mass spectrum. unito.itresearchgate.net This method does not measure the glycoside directly but provides a reliable estimate of its concentration by quantifying the amount of released aglycone. researchgate.net

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Analyte Form | Principle | Advantages | Limitations | Common Detector(s) |

| HPLC-UV/DAD | Intact Glycoside | Separation of non-volatile compounds based on polarity; detection via UV absorbance. | Robust, cost-effective, widely available. | Low sensitivity for compounds without strong chromophores. nih.gov | UV, Photodiode Array (DAD) |